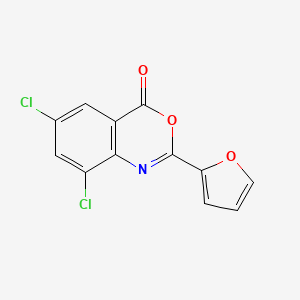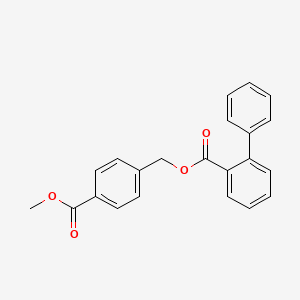
4-(methoxycarbonyl)benzyl 2-biphenylcarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methoxycarbonyl)benzyl 2-biphenylcarboxylate, also known as MBC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MBC is a white powder that is soluble in organic solvents and has a molecular weight of 382.44 g/mol. In
Mechanism of Action
The mechanism of action of 4-(methoxycarbonyl)benzyl 2-biphenylcarboxylate is not fully understood. However, it is believed that 4-(methoxycarbonyl)benzyl 2-biphenylcarboxylate acts as an electron acceptor in organic semiconductors, which helps to improve the charge transport properties of the material. In addition, 4-(methoxycarbonyl)benzyl 2-biphenylcarboxylate has been shown to interact with metal ions through coordination bonds, which allows it to act as a fluorescent probe.
Biochemical and Physiological Effects
There is limited information on the biochemical and physiological effects of 4-(methoxycarbonyl)benzyl 2-biphenylcarboxylate. However, studies have shown that 4-(methoxycarbonyl)benzyl 2-biphenylcarboxylate is relatively non-toxic and has low acute toxicity in animal studies. It has also been shown to have low environmental toxicity.
Advantages and Limitations for Lab Experiments
4-(methoxycarbonyl)benzyl 2-biphenylcarboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has good solubility in organic solvents. In addition, 4-(methoxycarbonyl)benzyl 2-biphenylcarboxylate has been shown to have good stability under various conditions. However, 4-(methoxycarbonyl)benzyl 2-biphenylcarboxylate has some limitations for lab experiments. It is relatively expensive compared to other organic semiconductors, and its synthesis requires several steps, which can make it time-consuming.
Future Directions
There are several future directions for the study of 4-(methoxycarbonyl)benzyl 2-biphenylcarboxylate. One potential area of research is the development of new organic semiconductors based on 4-(methoxycarbonyl)benzyl 2-biphenylcarboxylate. These materials could be used in the fabrication of more efficient organic electronic devices. Another area of research is the development of new fluorescent probes based on 4-(methoxycarbonyl)benzyl 2-biphenylcarboxylate for the detection of other metal ions. Finally, there is potential for the use of 4-(methoxycarbonyl)benzyl 2-biphenylcarboxylate in the development of new materials for drug delivery and biomedical applications.
Conclusion
In conclusion, 4-(Methoxycarbonyl)benzyl 2-biphenylcarboxylate is a chemical compound with potential applications in various fields, including organic electronics and metal ion detection. Its synthesis method is relatively straightforward, and it has good stability under various conditions. While there is limited information on its biochemical and physiological effects, it has been shown to be relatively non-toxic. Future research directions include the development of new organic semiconductors and fluorescent probes based on 4-(methoxycarbonyl)benzyl 2-biphenylcarboxylate, as well as potential applications in drug delivery and biomedical applications.
Synthesis Methods
4-(methoxycarbonyl)benzyl 2-biphenylcarboxylate can be synthesized through a multi-step process involving the reaction of 4-hydroxybenzyl alcohol with 2-biphenylcarboxylic acid followed by esterification with methoxycarbonyl chloride. The resulting product is then purified through recrystallization to obtain pure 4-(methoxycarbonyl)benzyl 2-biphenylcarboxylate.
Scientific Research Applications
4-(methoxycarbonyl)benzyl 2-biphenylcarboxylate has been extensively studied for its potential applications in the field of organic electronics. It has been used as a building block for the synthesis of various organic semiconductors, which have been utilized in the fabrication of organic field-effect transistors, organic light-emitting diodes, and organic solar cells. 4-(methoxycarbonyl)benzyl 2-biphenylcarboxylate has also been studied for its potential use as a fluorescent probe for the detection of metal ions in aqueous solutions.
properties
IUPAC Name |
(4-methoxycarbonylphenyl)methyl 2-phenylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O4/c1-25-21(23)18-13-11-16(12-14-18)15-26-22(24)20-10-6-5-9-19(20)17-7-3-2-4-8-17/h2-14H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIJLZMOHOCXCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methoxycarbonyl)benzyl biphenyl-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[(2-acetylhydrazino)carbonyl]phenyl}propanamide](/img/structure/B5787446.png)
![4-methoxybenzyl 2-{3-[(2,4-difluorophenyl)amino]-1-methyl-3-oxopropylidene}hydrazinecarboxylate](/img/structure/B5787448.png)
![2-tert-butyl-5-(4-chlorophenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5787468.png)
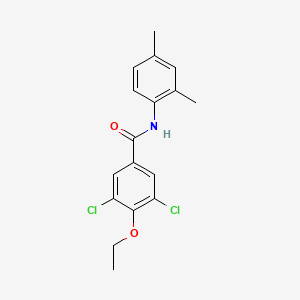
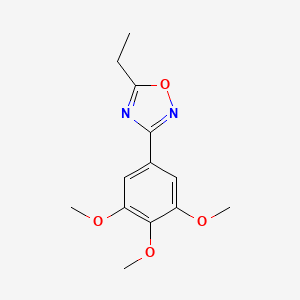
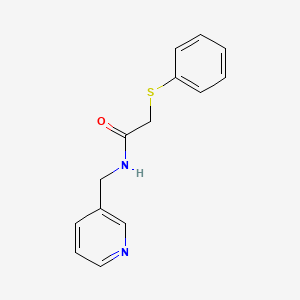
![1-methyl-2-[(4-nitrophenyl)thio]-1H-imidazole](/img/structure/B5787482.png)
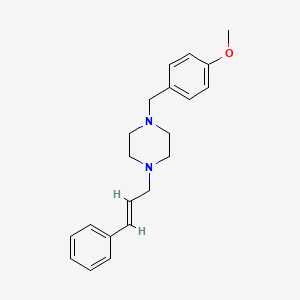
![7-methyl-5-phenyl-N-(2-thienylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5787505.png)
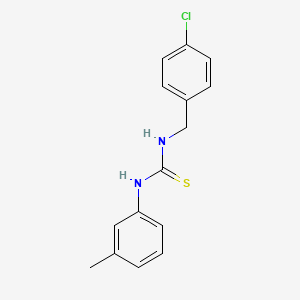
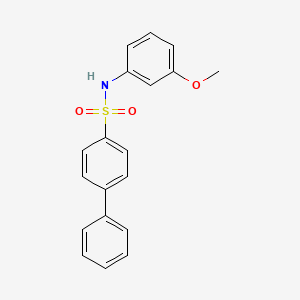
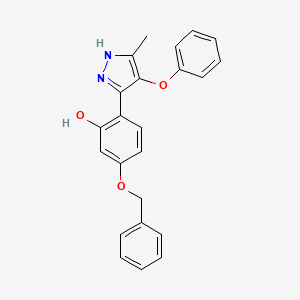
![2-[3-(5-amino-1,3,4-thiadiazol-2-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5787538.png)
